molecular formula C7H4BrClN2 B1292651 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-39-5

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1292651
M. Wt: 231.48 g/mol
InChI Key: QLGXTRWCWHBPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic molecule that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chlorine atoms on the pyrrolopyridine core structure makes it a versatile intermediate for further chemical modifications and functionalizations .

Synthesis Analysis

The synthesis of related halogenated pyridines typically involves multi-step methodologies starting from simpler halopyridines. For instance, the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines from 3-bromo-2-chloropyridine involves a nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe), followed by Sonogashira coupling and halocyclization . Another example is the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is an important intermediate for a new insecticide, starting from 2,3-dichloropyridine via nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis .

Molecular Structure Analysis

The molecular structure of halogenated pyridines has been extensively studied using X-ray diffraction and spectroscopic techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the crystal structures of 3-chloro-5-hydroxy-2,6-dimethylpyridine and 3-bromo-5-hydroxy-2,6-dimethyl-pyridine were determined, showing strong hydrogen bonding in the structures .

Chemical Reactions Analysis

The reactivity of halogenated pyridines allows for various chemical transformations. For instance, thieno[2,3-b]pyridine was converted into its 3-chloro, 3-bromo, and 3-iodo derivatives using elemental halogen, silver sulfate, and sulfuric acid . The regioselective bromination of thieno[2,3-b]pyridine at the 4-position has also been achieved, demonstrating the potential of such compounds as building blocks in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was studied using high-resolution X-ray diffraction data, revealing the covalent nature of N–C and C–C bonds and the presence of intermolecular hydrogen bonds . The nonlinear optical properties of certain pyridine derivatives have been computed, showing values greater than urea due to the conjugation effect . Additionally, the bioactivity of these compounds has been confirmed by experimental activity against bacteria and fungus .

Scientific Research Applications

Synthesis and Transformation

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives are primarily utilized in the synthesis of various compounds. Klemm et al. (1974) explored the transformation of thieno[2,3-b]pyridine into its halogen derivatives, including 3-bromo and 3-chloro compounds. These transformations are critical in creating various organic compounds, particularly in heterocyclic chemistry (Klemm, L., Merrill, R. E., Lee, F. H., & Klopfenstein, C. E., 1974).

Intermediate in Insecticide Synthesis

Niu Wen-bo (2011) highlighted the use of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an important intermediate in synthesizing chlorantraniliprole, a new insecticide. This showcases its application in agricultural chemistry (Niu Wen-bo, 2011).

Alkaloid Synthesis

A study by Baeza et al. (2010) demonstrated the use of 3-bromo-4-chloropyrrolo[2,3-b]pyridine in the total synthesis of the natural alkaloid variolin B. This indicates its role in the synthesis of complex natural products, particularly in pharmaceutical chemistry (Baeza, A., Mendiola, J., Burgos, C., Alvarez-Builla, J., & Vaquero, J., 2010).

Electronic Structure Studies

The electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine were investigated by Hazra et al. (2012), which can provide insights into the properties of similar bromo-chloro derivatives. This research is significant for understanding the electronic properties of heterocyclic compounds (Hazra, D., Mukherjee, A. K., Helliwell, M., & Mukherjee, M., 2012).

Future Directions

The future directions for research on “3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their potential as inhibitors, these compounds could be further investigated for their potential in the treatment of various diseases .

properties

IUPAC Name

3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGXTRWCWHBPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646889
Record name 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1000340-39-5
Record name 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
1
Citations
F Hulpia, S Noppen, D Schols, G Andrei… - European Journal of …, 2018 - Elsevier
A focused nucleoside library was constructed around a 3′-C-ethynyl-d-ribofuranose sugar scaffold, which was coupled to variously modified purine nucleobases. The resulting …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.